molecular formula C6H4BrCl2NO B8135161 2-BRomo-3,6-dichloro-5-methoxypyridine

2-BRomo-3,6-dichloro-5-methoxypyridine

Cat. No.: B8135161
M. Wt: 256.91 g/mol
InChI Key: AAUMKWWFMDGLBB-UHFFFAOYSA-N
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Description

2-Bromo-3,6-dichloro-5-methoxypyridine is a chemical compound with the molecular formula C6H4BrCl2NO It is a member of the pyridine family, characterized by a bromine atom at the second position, chlorine atoms at the third and sixth positions, and a methoxy group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,6-dichloro-5-methoxypyridine typically involves halogenation and methoxylation reactions. One common method starts with 3,6-dichloropyridine, which undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting intermediate is then subjected to methoxylation using sodium methoxide or another methoxylating agent under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3,6-dichloro-5-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-3,6-dichloro-5-methoxypyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3,6-dichloro-5-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

  • 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine
  • 3,5-Dibromo-2-methoxybenzaldehyde

Comparison: Compared to similar compounds, 2-Bromo-3,6-dichloro-5-methoxypyridine is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications. For example, the presence of both bromine and chlorine atoms allows for selective functionalization, which is advantageous in synthetic chemistry .

Properties

IUPAC Name

2-bromo-3,6-dichloro-5-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2NO/c1-11-4-2-3(8)5(7)10-6(4)9/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUMKWWFMDGLBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1Cl)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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